1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid is a significant compound in the field of organic chemistry, known for its unique structural features and potential applications. This compound belongs to the class of pyrazole derivatives, which are characterized by a five-membered ring containing two nitrogen atoms. The presence of a trifluoromethyl group enhances its chemical properties, making it a valuable building block in various synthetic pathways.
This compound can be synthesized through various chemical processes, often involving the introduction of the trifluoromethyl group into a benzyl moiety followed by the formation of the pyrazole ring. It is classified as an aromatic carboxylic acid due to the presence of the carboxylic acid functional group (-COOH) attached to the pyrazole structure. Its chemical formula is , and it has a molecular weight of approximately 270.21 g/mol.
The synthesis of 1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid typically involves several key steps:
These synthetic routes may vary based on desired yields and purity levels, and industrial methods may employ continuous flow reactors for scalability and efficiency .
The molecular structure of 1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid features:
The compound exhibits distinct electronic properties due to the electronegative trifluoromethyl group, which affects its polarity and solubility in various solvents .
1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid can participate in several chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
The primary target for 1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid is the adenosine receptor, specifically the hA3 adenosine receptor.
The mechanism involves binding to specific sites on the receptor, leading to downstream effects that can modulate physiological responses.
1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid possesses several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
This compound's ability to interact selectively with biological targets positions it as a valuable tool in both research and industrial applications.
Pyrazole-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and synthetic adaptability. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first synthesized by Knorr in 1883 via cyclocondensation of acetylacetone with phenylhydrazine [1]. This foundational reaction established the basis for developing bioactive molecules, where the carboxylic acid moiety at the 4-position enables critical interactions with biological targets through hydrogen bonding, metal coordination, or salt formation.
Notable pyrazole-4-carboxylic acid derivatives include the antipsychotic CDPPB, the anti-obesity agent rimonabant, and the antidepressant fezolamide, demonstrating the scaffold’s therapeutic relevance across diverse disease areas [1]. The carboxylic acid group enhances water solubility and serves as a synthetic handle for derivatization into amides, esters, and hydrazides, facilitating pharmacokinetic optimization. For instance, in anti-inflammatory agents like celecoxib analogs, the carboxylic acid moiety directly modulates cyclooxygenase-2 (COX-2) binding affinity [1] [9].
Table 1: Clinically Relevant Drugs Featuring Pyrazole-Carboxylic Acid Scaffolds
Compound | Therapeutic Category | Key Structural Feature | Biological Target |
---|---|---|---|
Celecoxib | Anti-inflammatory | 1,5-Diarylpyrazole-4-sulfonamide | COX-2 enzyme |
Rimonabant (withdrawn) | Anti-obesity | 1-(4-Chlorobenzyl)-5-(4-carboxy) | Cannabinoid CB1 receptor |
CDPPB | Antipsychotic | 3-Cyano-4-carboxy-1-phenylpyrazole | Metabotropic glutamate receptor |
Fezolamide | Antidepressant | 4-Carboxy-1-benzylpyrazole | Monoamine oxidase |
The trifluoromethylbenzyl group (–CH₂C₆H₄CF₃) is a critical pharmacophore in modern drug design, significantly enhancing ligand-receptor interactions and metabolic stability. The trifluoromethyl (–CF₃) substituent exerts strong electron-withdrawing effects, which modulate the aromatic ring’s π-electron density and influence binding affinity. Additionally, its high lipophilicity (Hansch π-value ≈ 0.88) improves membrane permeability, while the fluorine atoms provide resistance to oxidative metabolism [4] [6].
Positional isomerism of the trifluoromethyl group (ortho, meta, or para) dictates conformational flexibility and steric complementarity in target binding. For adenosine receptor (AR) ligands, the meta-trifluoromethylbenzyl moiety in CVT 6975 drives potent A₂B receptor antagonism (Kᵢ < 10 nM) by forming hydrophobic contacts with transmembrane helices [3] [6]. Similarly, para-substituted analogs like 1-(4-trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid exploit enhanced symmetry for optimal receptor fit in enzyme inhibitors [2] [4].
Table 2: Impact of Trifluoromethylbenzyl Position on Molecular Properties
Substituent Position | log Pa | Binding Affinity (Kᵢ, nM) | Key Biological Activity |
---|---|---|---|
Ortho-CF₃ (e.g., [7]) | 3.2 | N/A | Intermediate in kinase inhibitors |
Meta-CF₃ (e.g., CVT 6975 [6]) | 2.8 | 7.5 (A₂B AR) | Adenosine receptor antagonism |
Para-CF₃ (e.g., Target Compound [4]) | 2.9 | 22 (A₃ AR)b | Enzyme inhibition / Receptor modulation |
a Calculated octanol-water partition coefficient; b Representative value for derivatives
1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid (CAS not specified; PubChem CID: 56604635) was first synthesized as a key intermediate for adenosine receptor ligands and kinase inhibitors [2] [4]. Its structural design merges the pyrazole-4-carboxylic acid core – known for hydrogen-bonding capabilities – with the para-trifluoromethylbenzyl group, which provides a rigid, hydrophobic anchor. Early characterization confirmed its role in enhancing A₃ adenosine receptor selectivity when conjugated to heterocyclic scaffolds like pyrazolo-triazolo-pyrimidines (PTPs) [3] [6].
Initial synthetic routes involved:
Analytical data from PubChem confirms the molecular formula C₁₂H₉F₃N₂O₂ (MW: 270.21 g/mol) and characteristic FT-IR absorptions at 1690 cm⁻¹ (C=O stretch) and 1610 cm⁻¹ (pyrazole ring) [2] [4]. NMR studies (DMSO-d₆) reveal distinct signals at δ 5.21 (s, 2H, –CH₂–), 7.66 (s, 1H, H-5 pyrazole), 7.77 (s, 1H, H-3 pyrazole), and 7.21–7.58 (m, 4H, benzyl aromatic H) [6].
Table 3: Characterization Data for 1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic Acid
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₂H₉F₃N₂O₂ | High-resolution MS |
Molecular Weight | 270.21 g/mol | Calculated |
Melting Point | 95°C (dec.) | Capillary method |
1H NMR (DMSO-d₆) | δ 5.21 (s, 2H), 7.66 (s, 1H), 7.77 (s, 1H) | 200 MHz |
FT-IR Peaks | 1690, 1650, 1610 cm⁻¹ | KBr pellet |
Canonical SMILES | O=C(O)c1cnn(CC2=CC=C(C(F)(F)F)C2)c1 | PubChem [2] |
Compound Index
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0